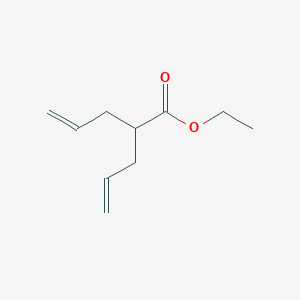
Ethyl 2-allylpent-4-enoate
概要
説明
Ethyl 2-allylpent-4-enoate is a chemical compound with the molecular formula C10H16O2 . It is also known as Diallylacetic Acid Ethyl Ester and is used as a reactant in the synthesis of isopentenyl-N-methylquinolinedione.
Molecular Structure Analysis
The molecular structure of Ethyl 2-allylpent-4-enoate involves an α,β-unsaturated carboxylic ester, where the ester C=O function is conjugated to a C=C double bond at the α,β position .
科学的研究の応用
Organic Light Emitting Diode (OLED) Applications
The compound’s derivatives, particularly when complexed with metals like Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+, have been theoretically studied for their OLED properties. Complexation has shown to improve hole and electron transfer rates, which is crucial for the performance of OLEDs .
Organic Solar Cell (OSC) Properties
In the context of OSCs, the energy gap of the compound’s derivatives significantly reduces upon complexation, enhancing their suitability as electron donors to materials like PCBM. This makes them promising candidates for use in solar cells .
Charge Transport Enhancement
Complexation with transition metals such as Pt 2+ has been shown to tune charge transport in the compound’s derivatives for better performance. This is particularly important for applications in the electronic industry where efficient charge mobility is desired .
Luminescence Property Improvement
The luminescence properties of “Ethyl 2-allylpent-4-enoate” derivatives can be enhanced through complexation, which is beneficial for applications that require materials with specific luminescent characteristics .
Open Circuit Voltage (VOC) Optimization
For OSC applications, the open circuit voltage (VOC) of the compound’s derivatives falls within a range that is considered good enough for practical usage, indicating their potential in power generation applications .
UV-Visible Absorption Spectrum
The UV-visible absorption spectra of the compound’s derivatives show absorption maxima well below 900 nm, which is vital for the efficient functioning of solar cells, indicating their applicability in photovoltaic technologies .
Safety and Hazards
特性
IUPAC Name |
ethyl 2-prop-2-enylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPKJTLFVKISHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details



















Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)

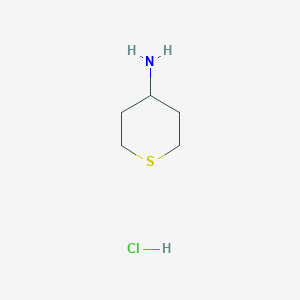
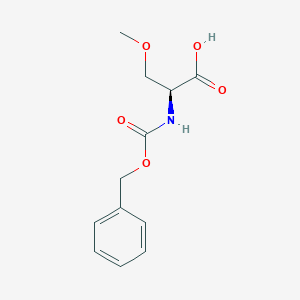

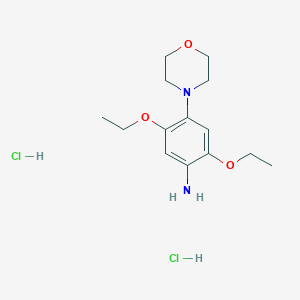

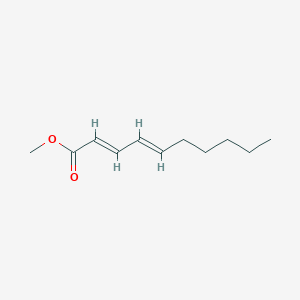
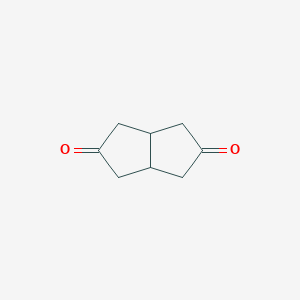
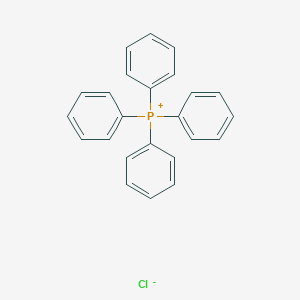
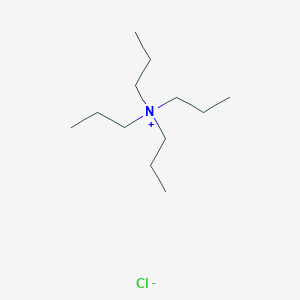
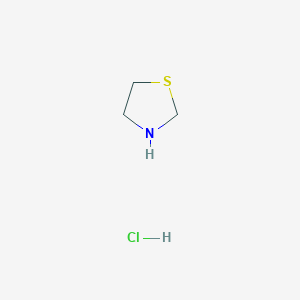
![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)